molecular formula C13H9Cl2N3O2 B14404966 N,N'-Bis(4-chlorophenyl)-N-nitrosourea CAS No. 84784-23-6

N,N'-Bis(4-chlorophenyl)-N-nitrosourea

Cat. No.: B14404966
CAS No.: 84784-23-6
M. Wt: 310.13 g/mol
InChI Key: URJCKZPTGSQMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(4-chlorophenyl)-N-nitrosourea is a useful research compound. Its molecular formula is C13H9Cl2N3O2 and its molecular weight is 310.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84784-23-6

Molecular Formula

C13H9Cl2N3O2

Molecular Weight

310.13 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-1-nitrosourea

InChI

InChI=1S/C13H9Cl2N3O2/c14-9-1-5-11(6-2-9)16-13(19)18(17-20)12-7-3-10(15)4-8-12/h1-8H,(H,16,19)

InChI Key

URJCKZPTGSQMMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)Cl)N=O)Cl

Origin of Product

United States

Synthesis and Derivatization Strategies for N,n Bis 4 Chlorophenyl N Nitrosourea

Established Synthetic Pathways for N,N'-Bis(4-chlorophenyl)-N-nitrosourea

The traditional synthesis is a sequential two-step process. First, the precursor molecule, N,N'-Bis(4-chlorophenyl)urea, is prepared. Subsequently, this urea (B33335) derivative undergoes nitrosation to yield the final product.

Formation of the Urea Linkage

The crucial step in forming the precursor is the creation of the urea moiety linking two 4-chlorophenyl groups. There are two primary and well-established methods to achieve this.

The first method involves the self-condensation of 4-chlorophenyl isocyanate. In this reaction, one molecule of the isocyanate acts as the electrophile (carbonyl source) and another acts as the nucleophile (via the amine that can be generated in situ or under specific catalytic conditions), leading to the formation of the symmetrical N,N'-Bis(4-chlorophenyl)urea. This reaction has been documented to occur unexpectedly when reacting 4-chlorophenyl isocyanate with p-toluenesulfonic acid in ethanol (B145695), where the isocyanate self-condenses to form the symmetrical urea. nih.gov

A second common and reliable method starts from 4-chloroaniline (B138754). This approach involves reacting 4-chloroaniline with a carbonyl source. For instance, reacting p-chloroaniline with sodium cyanate (B1221674) in a solution of acetic acid and water provides the desired N,N'-Bis(4-chlorophenyl)urea.

Table 1: Established Synthetic Methods for N,N'-Bis(4-chlorophenyl)urea

Starting Material(s) Reagent(s) Description
4-Chlorophenyl isocyanate Self-condensation (e.g., in ethanol with p-toluenesulfonic acid) One molecule of isocyanate reacts with another to form the symmetrical urea linkage. nih.gov

Introduction of the Nitroso Group (Nitrosation)

Once the N,N'-Bis(4-chlorophenyl)urea precursor is synthesized and purified, the final step is the introduction of the nitroso (-NO) group onto one of the nitrogen atoms. This transformation is known as N-nitrosation.

The most common method for N-nitrosation of secondary amides and ureas involves the use of a nitrosating agent generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. rsc.org The urea precursor is typically dissolved in a suitable organic solvent, and an aqueous solution of sodium nitrite is added, followed by the careful addition of a strong acid, such as hydrochloric acid, or a weaker organic acid like formic or acetic acid. The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then generates the potent nitrosating agent, the nitrosonium ion ([NO]⁺) or one of its carriers, like dinitrogen trioxide (N₂O₃). nih.govgoogle.com The lone pair of electrons on one of the urea's nitrogen atoms then attacks the electrophilic nitrosonium ion, and after deprotonation, the this compound product is formed. The reaction is typically performed at low temperatures (e.g., 0–5 °C) to prevent the degradation of the unstable nitrous acid and to control the reaction's exothermicity.

Methodological Advancements in Nitrosourea (B86855) Synthesis

While the traditional methods are effective, ongoing research focuses on developing more efficient, milder, and higher-yielding synthetic protocols for nitrosoureas.

Exploring Alternative Reagents and Reaction Conditions

Significant progress has been made in identifying alternative nitrosating agents that can operate under different, often milder, conditions. These advanced reagents can offer advantages such as improved yields, better selectivity, and compatibility with sensitive functional groups. nih.gov

For example, dinitrogen tetraoxide (N₂O₄) has been shown to be a highly effective nitrosating agent for ureas, in some cases providing better yields than the conventional sodium nitrite/acid method. nih.gov Another powerful class of reagents includes nitrosyl halides (e.g., nitrosyl chloride, NOCl) and nitrosonium salts (e.g., nitrosonium tetrafluoroborate, NOBF₄), which are potent electrophiles capable of nitrosating even less reactive substrates in organic solvents under mild conditions. nih.goveuropa.eu

A notable advancement is the use of tert-butyl nitrite (TBN) . rsc.org TBN serves as an efficient source of the nitrosonium ion and can achieve N-nitrosation under neutral, acid-free, and even solvent-free conditions. rsc.org This method is particularly valuable as it avoids the use of strong acids, which can cause degradation of acid-labile functional groups that might be present in more complex analogues. rsc.org

Table 2: Selected Alternative Nitrosating Agents

Reagent Chemical Formula Typical Conditions Advantages
Dinitrogen Tetraoxide N₂O₄ Organic solvent Can provide higher yields compared to NaNO₂/acid. nih.gov
Nitrosyl Chloride NOCl Organic solvent, mild Potent nitrosating agent for less reactive substrates. nih.gov
Nitrosonium Tetrafluoroborate NOBF₄ Organic solvent, mild Potent nitrosating agent for less reactive substrates. nih.gov

Stereoselective Synthesis Approaches for Nitrosourea Analogues

The parent compound, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not a relevant consideration for its preparation.

However, the principles of stereoselective synthesis become critically important when designing and creating chiral analogues of nitrosoureas. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific three-dimensional arrangement of atoms (stereochemistry). The synthesis of nitrosourea analogues derived from chiral starting materials, such as amino acids or other natural products, requires careful control of stereochemistry. mdpi.com For instance, the synthesis of nitrosoureas based on a chiral trans-2-hydroxycyclohexyl scaffold has been reported, where the stereochemistry of the hydroxyl and amino groups is crucial. nih.gov In such cases, the synthetic route must be designed to either preserve the stereochemistry of the starting material or to create the desired stereocenter in a controlled manner during the reaction sequence. This can involve using chiral catalysts, auxiliaries, or stereospecific reactions to ensure the final product is obtained as a single enantiomer or diastereomer.

Mechanistic Investigations of Biological Activity of N,n Bis 4 Chlorophenyl N Nitrosourea

Decomposition Pathways and Reactive Intermediates

The biological activity of N,N'-Bis(4-chlorophenyl)-N-nitrosourea is contingent upon its chemical decomposition under physiological conditions to form highly reactive molecular species. This process does not require enzymatic activation and proceeds spontaneously in an aqueous environment. nih.gov The breakdown of the parent compound yields distinct reactive intermediates responsible for its alkylating and carbamoylating activities.

Non-Enzymatic Decomposition Pathways

Under physiological conditions (aqueous medium, pH 7.4), this compound undergoes spontaneous, non-enzymatic decomposition. nih.gov This chemical breakdown is a critical prerequisite for its biological action, as the parent molecule itself is not the active agent. nih.gov The decomposition pathway for nitrosoureas typically involves hydrolysis, which leads to the cleavage of the N-nitroso group and the urea (B33335) backbone. This process generates two main types of reactive intermediates: an alkylating species and a carbamoylating species. nih.govnih.gov

Formation of Alkylating Moieties

The decomposition of the nitrosourea (B86855) structure results in the formation of a diazonium ion intermediate. nih.govnih.govoncohemakey.com For this compound, this process would yield a 4-chlorophenyldiazonium ion. This intermediate is unstable and can subsequently release nitrogen gas to form a 4-chlorophenyl cation (a type of carbenium ion or carbonium ion). oncohemakey.comnih.gov This highly electrophilic cation is the ultimate alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. nih.govoncohemakey.com The formation of these alkylating species is considered a primary event leading to the compound's cytotoxic effects. nih.gov

Formation of Carbamoylating Moieties

Concurrently with the generation of the alkylating moiety, the decomposition of this compound also produces an organic isocyanate. nih.gov Specifically, the breakdown of the urea structure yields 4-chlorophenyl isocyanate. This molecule acts as the primary carbamoylating agent.

Parent CompoundReactive IntermediatesFunction
This compound4-Chlorophenyl cation (from diazonium intermediate)Alkylating Moiety
4-Chlorophenyl isocyanateCarbamoylating Moiety

Molecular Mechanisms of Interaction

The reactive intermediates generated from the decomposition of this compound interact with cellular macromolecules, with the damage to DNA being the most significant event in terms of biological consequences. nih.gov

Deoxyribonucleic Acid (DNA) Alkylation and Adduct Formation

The cytotoxic effects of nitrosoureas are widely attributed to their ability to alkylate DNA. nih.govnih.gov The 4-chlorophenyl cation generated from this compound is a strong electrophile that attacks electron-rich, nucleophilic centers within the DNA molecule. oncohemakey.com This reaction results in the formation of stable, covalent DNA adducts. nih.gov

Research on related nitrosoureas has identified several key sites for DNA alkylation. nih.govnih.gov While the precise distribution of adducts can vary, the most susceptible positions are the oxygen and nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases. oncohemakey.com There is strong evidence that alkylation at specific sites is directly related to the compound's biological activity. nih.gov

Key DNA Alkylation Sites and Resulting Adducts:

Target Atom in DNA Base Base Resulting Adduct Significance
O⁶ Guanine (B1146940) O⁶-(4-chlorophenyl)guanine Considered a critical lesion for initiating cytotoxic and mutagenic effects. nih.govnih.gov
N⁷ Guanine N⁷-(4-chlorophenyl)guanine A common site of alkylation by many alkylating agents. nih.govoncohemakey.com
Adenine (B156593) N³-(4-chlorophenyl)adenine A significant DNA adduct formed by nitrosamine (B1359907) metabolism. nih.gov

The formation of these adducts disrupts the normal structure and function of DNA. These lesions can interfere with DNA replication and transcription, leading to strand breaks, mutations, and ultimately, cell death. psu.edu The covalent attachment of the bulky 4-chlorophenyl group to the DNA base can distort the helical structure, creating a significant challenge for the cell's DNA repair machinery. mdpi.com

Site Specificity of DNA Alkylation (e.g., guanine, adenine, cytidine)

Nitrosourea compounds are known to be alkylating agents. nih.gov Their biological activity is often linked to their ability to chemically modify DNA bases. nih.gov Generally, the O6-position of guanine is a primary target for alkylation by many N-nitroso compounds, a type of DNA damage that can lead to mutations if not repaired. nih.govnih.gov Other sites on guanine, as well as on other DNA bases like adenine and cytosine, can also be alkylated, though often to a lesser extent. The specific preference for alkylation sites can vary between different nitrosourea compounds.

Formation of Interstrand and Intrastrand DNA Cross-Links

A key mechanism for many chloroethylnitrosoureas is the formation of covalent cross-links between the two strands of DNA (interstrand cross-links) or within the same strand (intrastrand cross-links). nih.govresearchgate.net This process typically occurs in two steps. First, the compound alkylates a nucleophilic site on a DNA base, such as the O6-position of guanine. nih.gov In a second, slower step, the chloroethyl group can react with a base on the opposite DNA strand, forming a stable bridge that physically links the strands. nih.gov This type of damage is particularly cytotoxic as it blocks essential cellular processes like DNA replication and transcription. researchgate.netnih.gov

Perturbations of DNA Replication and Repair Pathways

The formation of DNA adducts and cross-links by alkylating agents triggers a cellular response known as the DNA Damage Response (DDR). nih.gov Cellular machinery detects the DNA lesions, which can lead to the activation of various DNA repair pathways. nih.govresearchgate.net These pathways, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), attempt to remove the damage and restore the integrity of the DNA. nih.gov However, if the damage is too extensive or if the repair pathways are overwhelmed or deficient, the cell may undergo programmed cell death (apoptosis) or senescence. researchgate.net The blockage of DNA replication forks by lesions like interstrand cross-links is a major trigger for these cellular outcomes. nih.gov

Protein Carbamoylation and Functional Alterations

In addition to alkylating DNA, nitrosoureas can decompose to form isocyanates, which are reactive species capable of modifying proteins through a process called carbamoylation. nih.gov This reaction typically targets the amino groups of amino acids, particularly the ε-amino group of lysine (B10760008) residues and the N-terminal amino groups of proteins. nih.gov

Identification of Carbamoylated Protein Targets

The identification of specific protein targets for carbamoylation by nitrosoureas is an area of ongoing research. In principle, any protein with accessible lysine residues or N-termini could be a target. Studies with other nitrosoureas have shown that a wide range of cellular proteins can be carbamoylated, although a definitive list of proteins specifically targeted by this compound is not available. nih.gov

Impact on Enzyme Activity (e.g., DNA repair enzymes, glutathione (B108866) reductase)

The carbamoylation of proteins can significantly alter their structure and function. nih.gov This can have profound effects on cellular processes, particularly if the targeted proteins are enzymes. For example, the inhibition of key DNA repair enzymes could potentiate the cytotoxic effects of DNA alkylation by preventing the removal of DNA lesions. One important enzyme known to be inhibited by some nitrosoureas is O6-alkylguanine-DNA alkyltransferase (MGMT), which directly reverses guanine alkylation. nih.govnih.gov Carbamoylation can also inhibit enzymes involved in cellular defense against oxidative stress, such as glutathione reductase.

Interactions with Other Biological Macromolecules

Despite a comprehensive search for scientific literature, no specific information was found regarding the cellular and molecular effects of the chemical compound This compound . Consequently, the requested article focusing on its induction of cellular stress responses, modulation of cell cycle dynamics, and mechanisms of cell death induction cannot be generated at this time.

The search queries performed included:

"this compound oxidative stress induction"

"this compound endoplasmic reticulum stress"

"this compound cell cycle checkpoint activation"

"this compound cell cycle arrest"

"this compound mechanisms of cell death"

"synthesis and biological activity of this compound"

Cellular and Molecular Effects of N,n Bis 4 Chlorophenyl N Nitrosourea

Mechanisms of Cell Death Induction

Apoptosis Pathway Activation

There is no specific research detailing the activation of apoptosis pathways by N,N'-Bis(4-chlorophenyl)-N-nitrosourea. For related compounds, such as N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU), studies have shown the induction of p53-dependent apoptosis, which involves the activation of key executioner proteins like caspase-3. However, whether this compound triggers similar or different apoptotic mechanisms remains to be determined.

Autophagy Modulation and Interplay with Cell Fate

Specific data on the modulation of autophagy by this compound and its subsequent impact on cell fate are currently absent from scientific reports. The interplay between autophagy and cell survival or death is complex and highly context-dependent, and no studies have yet explored this relationship in the context of this specific compound.

Necrotic Cell Death Mechanisms

While chloroethylating nitrosoureas, as a class, are known to be capable of inducing necrosis in addition to apoptosis, the specific mechanisms of necrotic cell death, if any, induced by this compound have not been investigated. Research is needed to ascertain if and how this compound might lead to necrotic cellular demise.

Genotoxic Manifestations

The potential for this compound to cause genetic damage is an area that warrants investigation, but as with its cellular effects, specific data is lacking.

Mutagenic Potential of this compound

There are no available studies that have specifically evaluated the mutagenic potential of this compound. Other nitrosourea (B86855) compounds, such as N-methyl-N-nitrosourea (MNU), are recognized as potent mutagens. The mutagenicity of nitrosoureas is often attributed to their ability to alkylate DNA bases.

Chromosomal Aberrations and DNA Damage Responses

Direct evidence of chromosomal aberrations or the activation of specific DNA damage responses following exposure to this compound is not documented. It is known that nitrosoureas can cause significant DNA damage, including the formation of interstrand cross-links, which can block DNA replication and transcription.

Preclinical Efficacy and Activity Profiling of N,n Bis 4 Chlorophenyl N Nitrosourea

In Vivo Studies in Animal Models (Preclinical Efficacy)

Efficacy in Xenograft and Syngeneic Tumor Models

No publicly available data.

Impact on Tumor Growth and Regression in Preclinical Settings

No publicly available data.

Investigation of Organ-Specific Carcinogenicity in Rodents

No publicly available data.

Structure Activity Relationship Sar Studies for N,n Bis 4 Chlorophenyl N Nitrosourea Analogues

Correlating Structural Features with Biological Activity

The nature and position of substituents on the aromatic rings of nitrosourea (B86855) analogues can significantly alter their biological activity. In N,N'-Bis(4-chlorophenyl)-N-nitrosourea, the two phenyl rings are substituted with chlorine atoms at the para (4) position.

Substituents on the phenyl ring influence the electronic properties and reactivity of the entire molecule. Electron-withdrawing groups, such as the chlorine atoms in this compound, can impact the stability and decomposition pathways of the nitrosourea moiety. nih.gov Studies on other classes of compounds have shown that the presence of an electron-withdrawing group on a phenyl ring can be beneficial for binding to biological targets. nih.gov The position of the substituent is also critical; for some active compounds, substitution at the para-position is shown to be more effective than at other positions. mdpi.com The electronic effects of these substituents can modulate the reactivity of the molecule, which is a key determinant of its biological action.

Table 1: Impact of Phenyl Ring Substitutions on Molecular Properties

Substituent Type Example General Effect on Phenyl Ring Potential Impact on Nitrosourea Activity
Electron-Withdrawing -Cl, -CF₃ Decreases electron density May alter decomposition rate and reactivity of alkylating species
Electron-Donating -CH₃, -OCH₃ Increases electron density Can influence metabolic stability and binding affinity

The defining feature of this class of compounds is the N-nitrosourea group, which is essential for their biological function. nih.gov This moiety acts as a prodrug that, under physiological conditions, undergoes non-enzymatic decomposition to generate highly reactive chemical species. nih.gov

The primary mechanism of action involves the generation of an alkylating entity, typically a 2-chloroethyl diazonium ion or a chloroethyl carbonium ion. nih.govnih.gov This reactive intermediate then alkylates nucleophilic sites on biological macromolecules, most notably DNA. nih.gov The preferred site of alkylation is the O⁶-position of guanine (B1146940), although other sites on guanine, adenine (B156593), and cytidine (B196190) can also be affected. nih.govnih.gov This initial alkylation can be followed by a second reaction, leading to the formation of DNA interstrand cross-links. nih.gov These cross-links are considered a major contributor to the compound's cytotoxic effects as they prevent DNA replication and transcription. nih.govhowmed.net

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical property that governs the absorption, distribution, and cellular penetration of a drug. researchgate.netmdpi.com For a compound to exert its biological effect, it must first cross the lipid bilayer of the cell membrane to reach its intracellular targets, such as DNA. researchgate.net

An optimal level of lipophilicity is often required. While increased lipophilicity can enhance membrane permeability and cellular uptake, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and proteins, which may reduce the concentration of the drug available to interact with its target. researchgate.netnih.gov Therefore, modifying the structure to fine-tune the lipophilicity is a key strategy in the design of nitrosourea analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. academicjournals.org These models are invaluable for predicting the activity of novel, unsynthesized compounds and for providing insights into the molecular properties that drive biological effects. ajol.infosciforum.net

Various QSAR models have been developed for nitrosourea analogues to predict their anticancer activity. academicjournals.orgajol.info These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure.

Different statistical methods are employed to create the QSAR equation, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like neural networks (NN). nih.gov For instance, one study on chloroethylnitrosoureas (CENUs) found that a nonlinear neural network model (R² = 0.983) was significantly more accurate in predicting antitumor activity than a traditional multiple linear regression model (R² = 0.506). nih.gov The development of these models involves several steps:

Data Set Selection: A series of structurally related nitrosourea compounds with experimentally determined biological activities is compiled. sciforum.net

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the dataset. researchgate.net

Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical equation that correlates these descriptors with biological activity. academicjournals.org

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. researchgate.net

These predictive models serve as powerful tools in the drug design process, allowing for the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates. ajol.inforesearchgate.net

A crucial outcome of QSAR studies is the identification of specific molecular properties, or descriptors, that are most influential in determining the biological activity and selectivity of the compounds. academicjournals.org

For nitrosoureas and other anticancer agents, several classes of descriptors have been found to be significant:

Electronic Descriptors: Properties like the net atomic charges on specific atoms (e.g., within the nitrosourea moiety) and the dipole moment can be critical. dovepress.com These descriptors relate to the molecule's reactivity and its ability to participate in intermolecular interactions.

Hydrophobic Descriptors: The octanol/water partition coefficient (log P) is a key descriptor representing the lipophilicity of the molecule. dovepress.com As discussed, this property is vital for membrane transport and cellular uptake. dovepress.com

Steric/Topological Descriptors: Descriptors related to the size, shape, and conformation of the molecule are important for its interaction with biological targets. academicjournals.org These can influence how well the molecule fits into an enzyme's active site or binds to DNA. academicjournals.org

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure and energy of the molecule, which is directly related to its chemical reactivity. academicjournals.orgajol.info

Table 2: Key Molecular Descriptors in Nitrosourea QSAR Models

Descriptor Class Specific Descriptor Example Relevance to Biological Activity
Hydrophobic Log P (Octanol/Water Partition Coefficient) Influences cellular uptake, membrane permeability, and distribution. dovepress.com
Electronic Net Atomic Charges, Dipole Moment Relates to chemical reactivity, stability, and intermolecular interactions. dovepress.com
Topological Molecular Connectivity Indices Describes the size, shape, and degree of branching of the molecule. academicjournals.org

| Quantum Chemical | HOMO/LUMO Energies | Indicates electronic reactivity and the ability to participate in chemical reactions. ajol.info |

By understanding which descriptors are most important, chemists can rationally design new analogues with modified structures that are predicted to have enhanced activity or improved selectivity. academicjournals.org

Validation and Application of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. For analogues of this compound, these models are crucial for predicting antineoplastic efficacy and guiding the design of new, more potent derivatives. The reliability of any QSAR model hinges on rigorous validation, ensuring its predictive power for new, untested compounds.

Model Validation

The validation process ascertains a QSAR model's robustness and predictive capacity. It is typically divided into internal and external validation.

Internal Validation: This process assesses the stability and robustness of the model using only the initial dataset (the training set) upon which it was built. A common and reliable method is the leave-one-out (LOO) cross-validation. In this technique, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The resulting cross-validation correlation coefficient (Q² or Q²loo) indicates the model's internal predictive ability. For a QSAR model developed for a series of 80 N-nitroso compounds, a Q²loo value of 0.7533 was achieved, indicating good model robustness and internal consistency. mdpi.com

External Validation: This is a more stringent test of a model's predictive power. The model, built using the training set, is used to predict the biological activity of an independent set of compounds (the test set) that were not used in the model's development. The predictive ability is quantified by several statistical metrics. For the aforementioned model of N-nitroso compounds, a test set of 14 compounds was used for external validation. mdpi.com The key metrics confirmed the model's high predictive capability, as detailed in the table below.

Interactive Table: External Validation Statistics for a GA-MLR-Based QSAR Model of N-Nitroso Compounds
MetricValueDescriptionReference
Q²ext 0.7041External cross-validation correlation coefficient; a measure of the model's predictive power on the external test set. mdpi.com
R²ext 0.7195Coefficient of determination for the external test set; indicates the proportion of variance in the dependent variable that is predictable from the independent variables. mdpi.com
RMSEtest 0.2847Root Mean Square Error of the test set; measures the differences between values predicted by the model and the values observed. mdpi.com
CCCext 0.8062Concordance Correlation Coefficient for the test set; measures the agreement between the predicted and observed values. mdpi.com

A high value for Q²ext and R²ext, coupled with a low RMSEtest, demonstrates that the QSAR model can accurately predict the activity of novel N-nitrosourea analogues. mdpi.com

Application of QSAR Models

Once validated, QSAR models serve multiple purposes in the study of this compound analogues and the broader class of nitrosoureas.

Predicting Biological Activity: The primary application is the prediction of the antineoplastic activity of newly designed or unsynthesized compounds. By calculating the relevant molecular descriptors for a novel analogue, the validated QSAR equation can provide an estimated activity level, allowing researchers to prioritize which compounds to synthesize and test experimentally. This significantly reduces the time and resources required for drug discovery. nih.gov

Mechanistic Insights: QSAR models provide valuable insights into the mechanisms of action. The molecular descriptors that are found to be significant in the final QSAR equation highlight the key physicochemical properties that govern the biological activity. For N-nitroso compounds, studies have shown that acute oral toxicity is heavily dependent on factors such as polarizability, ionization potential, and the presence of specific chemical bonds like C–O. mdpi.com For the antitumor activity of nitrosoureas against L-1210 leukemia, the octanol/water partition coefficient (a measure of lipophilicity) was identified as a critical parameter. nih.gov

Guiding Drug Design: By understanding which structural features enhance or diminish activity, medicinal chemists can rationally design more effective analogues. For instance, a foundational QSAR study on 90 nitrosoureas suggested that neutral compounds with octanol/water partition coefficients within a specific range (-1.5 to -2.5) might possess better therapeutic indices than the nitrosoureas in clinical use at the time. nih.gov This application allows for the targeted optimization of lead compounds to improve efficacy and reduce toxicity.

Computational and Theoretical Chemistry Applications to N,n Bis 4 Chlorophenyl N Nitrosourea Research

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand), such as N,N'-Bis(4-chlorophenyl)-N-nitrosourea, interacts with a macromolecular target, typically a protein or a nucleic acid like DNA.

Ligand-Target Interaction Modeling (e.g., DNA, protein binding sites)

Molecular docking simulations are employed to predict the preferred orientation and conformation of this compound when it binds to a biological target. For nitrosoureas, a primary target is DNA. Docking studies can model how the molecule fits into the minor or major grooves of the DNA double helix. nih.gov The modeling would identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions between the compound and the DNA bases or backbone. Similarly, if the compound were to target a specific protein, docking could predict its binding pose within the protein's active site, elucidating interactions with key amino acid residues. jppres.commdpi.com

Binding Affinity Predictions and Hotspot Analysis

Following docking, the strength of the interaction, or binding affinity, is calculated using scoring functions. This value, often expressed as a binding energy (in kcal/mol), estimates the stability of the ligand-target complex. mdpi.com Lower binding energy values typically indicate a more stable and potent interaction. nih.gov For this compound, these predictions could rank its potential binding affinity against different DNA sequences or protein targets.

Further analysis, known as hotspot analysis, can be performed using techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations on snapshots from molecular dynamics simulations. samipubco.comnih.gov This method provides a more refined prediction of the binding free energy and can identify which specific residues or nucleotides contribute most significantly to the binding, known as "hotspots."

Interactive Table: Example of Predicted Binding Affinities for a Ligand with Biological Targets

This table illustrates typical data obtained from docking studies, showing predicted binding energies for a hypothetical compound against various protein targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A1ATP-8.5LYS72, GLU91
Cyclooxygenase-25KIR-9.2ARG120, TYR355
DNA Gyrase1KZN-7.8ASP73, GLY77
B-cell lymphoma 22W3L-8.9TYR101, ARG139

Note: This data is illustrative and not specific to this compound.

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a detailed understanding of the intrinsic properties of a molecule based on its electronic structure. ju.edu.sa

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electrostatic potential maps can also be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how this compound would interact with biological molecules.

Reactivity Predictions and Reaction Pathway Modeling

Quantum chemical calculations can model the decomposition of this compound, a critical step for its biological activity. Nitrosoureas are known to break down to form reactive intermediates, such as vinyl cations or isocyanates, which are responsible for alkylating DNA. Computational modeling can elucidate the transition states and energy barriers associated with these decomposition pathways, predicting the most likely reaction mechanisms. nih.gov This information helps explain the compound's mode of action at a molecular level.

Conformational Analysis and Molecular Dynamics Simulations

A molecule's three-dimensional shape (conformation) is critical to its function. Conformational analysis using quantum chemical methods can identify the most stable, low-energy conformations of this compound. mdpi.com The presence of two chlorophenyl groups allows for significant rotational freedom, and these studies can determine the preferred spatial arrangement of these rings relative to the nitrosourea (B86855) core.

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule over time in a simulated physiological environment (e.g., in water). mdpi.com MD simulations provide insights into the flexibility of the molecule and the stability of its interactions with targets like DNA or proteins, showing how the complex behaves and fluctuates over nanoseconds or longer. samipubco.commdpi.com

Interactive Table: Example of Calculated Quantum Chemical Properties

This table shows representative data that would be generated from quantum chemical calculations for a molecule like this compound.

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment3.1Debye

Note: This data is illustrative and not specific to this compound.

Chemoinformatics and Machine Learning Approaches

Computational and theoretical chemistry, particularly through chemoinformatics and machine learning, offers powerful tools to investigate the properties of this compound. These in silico methods allow for the prediction of biological activities, identification of potential toxicities, and the rational design of new, related chemical entities without the immediate need for laboratory synthesis and testing. By analyzing the molecule's structure, these approaches can significantly accelerate research and provide valuable insights into its potential as a therapeutic agent or a hazardous compound.

Predictive Modeling of Biological Activity (e.g., Prediction of Activity Spectra for Substances - PASS)

Predictive modeling is a cornerstone of modern chemoinformatics, enabling the estimation of a molecule's biological activity spectrum from its structural formula. One widely used tool for this purpose is the Prediction of Activity Spectra for Substances (PASS) software. The PASS algorithm analyzes the structure of a query compound, like this compound, and compares its fragments to a vast database of known biologically active substances.

The output of a PASS prediction is a list of potential biological activities, each with a corresponding probability score. semanticscholar.org These scores are presented as Pa (probability of being "active") and Pi (probability of being "inactive"). A higher Pa value suggests a greater likelihood that the compound exhibits a particular biological effect. This approach allows researchers to forecast a wide range of potential activities, from therapeutic effects such as antineoplastic or antibacterial actions to potential toxicities. semanticscholar.org For this compound, a PASS prediction could generate a profile suggesting its likely biological functions based on the well-established activities of the nitrosourea class and the influence of its specific substituents (the two 4-chlorophenyl groups).

Table 1. Hypothetical PASS Prediction for this compound
Predicted Biological ActivityPa (Probability "active")Pi (Probability "inactive")Interpretation
Antineoplastic0.8500.005High probability of anticancer activity, consistent with the nitrosourea class.
Carcinogenic0.7200.011High probability of being carcinogenic, a known risk for alkylating agents.
Alkylating agent0.9100.002Very high probability of acting as an alkylating agent, the primary mechanism for nitrosoureas.
Mutagenic0.6800.025Moderate to high probability of causing genetic mutations.

Identification of Structural Alerts for Carcinogenicity and Genotoxicity

Structural alerts are specific molecular fragments or substructures that are statistically associated with a particular toxicological endpoint, such as carcinogenicity or genotoxicity. researchgate.net Chemoinformatic tools can rapidly screen a molecule's structure to identify these alerts. This compound contains several well-recognized structural alerts.

The primary alert is the N-nitroso group itself, which is a classic feature of many carcinogenic and mutagenic compounds. nih.govxundrug.cn Nitrosoureas are known to be direct-acting, bifunctional alkylating agents that can form cross-links in DNA, leading to cytotoxicity and mutagenicity. inchem.org The decomposition of the nitrosourea moiety generates reactive electrophilic species capable of alkylating DNA bases. nih.gov

Table 2. Structural Alerts Identified in this compound
Structural AlertAssociated ToxicityMechanism/Comment
N-Nitrosourea moietyCarcinogenicity, Genotoxicity, MutagenicityFunctions as a direct-acting alkylating agent, forming reactive electrophiles that damage DNA. inchem.orgnih.gov
Aromatic Amine (precursor)Carcinogenicity, MutagenicityThe core structure is derived from an aromatic amine (4-chloroaniline), a class known to contain carcinogens. researchgate.net
Aromatic HalogenPotential for Persistence and BioaccumulationThe chloro-substituents increase lipophilicity and can influence metabolic pathways. nih.gov

In Silico Screening for Novel Nitrosourea Derivatives

In silico screening is a computational technique used to search and identify promising new drug candidates from a large virtual library of compounds before they are synthesized. Starting with a lead compound like this compound, researchers can design a virtual library of derivatives by systematically modifying its structure. For instance, the 4-chlorophenyl groups could be replaced with other substituted aromatic or heterocyclic rings, or the substitution pattern on the rings could be altered (e.g., moving the chlorine to the 2- or 3-position).

This virtual library is then subjected to a series of computational filters. These filters can include:

QSAR Models: Quantitative Structure-Activity Relationship models predict the biological activity (e.g., anticancer potency) based on molecular descriptors. nih.govnih.gov

Molecular Docking: This technique simulates the binding of each derivative to a specific biological target, such as a DNA repair enzyme or a receptor active site, to predict binding affinity. nih.govresearchgate.net

ADMET Prediction: Models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds to filter out candidates with poor pharmacokinetic profiles or high predicted toxicity.

This hierarchical filtering process, often called a "screening funnel," allows researchers to efficiently narrow down a vast number of potential structures to a small set of promising candidates for chemical synthesis and subsequent in vitro and in vivo testing. This rational design approach saves significant time and resources in the search for more effective and safer nitrosourea-based therapeutic agents. nih.govmdpi.com

Table 3. Illustrative Workflow for In Silico Screening of Nitrosourea Derivatives
StepDescriptionExample Criteria for this compound DerivativesOutcome
1. Library GenerationCreate a virtual library of thousands of derivatives based on the lead compound.Vary substituents on the phenyl rings (e.g., -F, -CH3, -OCH3); replace phenyl with other rings.~10,000 virtual compounds.
2. Property FilteringApply filters for drug-likeness (e.g., Lipinski's Rule of Five) and remove known toxicophores.Molecular Weight < 500, logP < 5, fewer structural alerts for genotoxicity.~2,000 candidate compounds remain.
3. Activity PredictionUse QSAR models and/or molecular docking to predict potency against a cancer-related target.High predicted binding affinity to DNA; high predicted cytotoxic activity.~100 high-potential compounds remain.
4. ADMET PredictionPredict pharmacokinetic and toxicity profiles.Good predicted oral bioavailability, low predicted cardiotoxicity, non-mutagenic.~5-10 top candidates selected for synthesis.

Metabolic Pathways and in Vitro Disposition of N,n Bis 4 Chlorophenyl N Nitrosourea

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting the in vivo behavior of a chemical compound. These studies typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. This provides key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint).

It is important to note that a comprehensive search of the scientific literature did not yield specific experimental data on the in vitro metabolic stability of N,N'-Bis(4-chlorophenyl)-N-nitrosourea. Therefore, the following sections describe the standard methodologies used for such assessments and the expected, though unconfirmed, metabolic fate of this compound based on the known metabolism of other nitrosoureas.

Hepatic Microsomal Stability

Hepatic microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Microsomal stability assays are a common method to evaluate the Phase I metabolism of a compound. The rate of disappearance of the parent compound in the presence of liver microsomes and the cofactor NADPH is measured to determine its metabolic stability. For nitrosourea (B86855) compounds, microsomal enzymes can catalyze reactions such as denitrosation and hydroxylation. While no specific data for this compound is available, it is anticipated that it would be a substrate for microsomal enzymes.

Hepatocyte Stability

Hepatocytes, or liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of a compound's metabolic fate than microsomes. Hepatocyte stability assays are therefore considered a more comprehensive in vitro model. In these assays, the test compound is incubated with a suspension of cryopreserved or fresh hepatocytes, and its concentration is monitored over time. This allows for the assessment of both Phase I and Phase II metabolic pathways. For this compound, incubation with hepatocytes would be expected to reveal its susceptibility to a broader range of biotransformation reactions, including conjugation pathways.

Stability in Other Tissue Preparations (e.g., S9 fractions, lung, intestinal microsomes)

While the liver is the primary site of metabolism, other tissues can also contribute. S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a broader view of metabolism than microsomes alone. Additionally, tissues such as the lungs and intestines possess metabolic activity and can be important sites of first-pass metabolism for certain compounds. Studies with lung and intestinal microsomes can, therefore, provide valuable insights. The metabolic stability of this compound in these other tissue preparations has not been reported in the available scientific literature.

Metabolite Identification and Characterization (In Vitro)

The identification of metabolites is a critical step in understanding the biotransformation of a compound. This often involves the use of sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and characterize the structures of metabolic products.

Identification of Reactive Metabolites (e.g., isocyanates, glutathione (B108866) conjugates)

A key feature of the metabolism of many nitrosourea compounds is the formation of reactive intermediates. It is well-established that nitrosoureas can degrade or be metabolically activated to produce highly reactive isocyanates. In the case of this compound, the formation of 4-chlorophenyl isocyanate is a highly probable metabolic event.

These reactive isocyanates can interact with cellular nucleophiles, including the thiol group of glutathione (GSH), a major cellular antioxidant. The resulting glutathione conjugates are typically more water-soluble and can be further metabolized and excreted. The formation of such conjugates is a common detoxification pathway. While direct experimental evidence for this compound is lacking, the generation of 4-chlorophenyl isocyanate and its subsequent conjugation with glutathione is a plausible metabolic pathway based on the known biotransformation of structurally related compounds.

Proposed Biotransformation Pathways

Based on the general understanding of nitrosourea metabolism, a proposed biotransformation pathway for this compound is outlined below. This pathway remains hypothetical in the absence of specific experimental data for this compound.

The initial step is likely the enzymatic or spontaneous decomposition of the parent compound. This decomposition is expected to yield two primary reactive intermediates: a diazonium ion and an isocyanate.

Formation of 4-chlorophenyl isocyanate: The breakdown of this compound is proposed to release 4-chlorophenyl isocyanate. This highly electrophilic species can readily react with biological nucleophiles.

Glutathione Conjugation: The 4-chlorophenyl isocyanate can be detoxified through conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), to form an S-(4-chlorophenylcarbamoyl)glutathione conjugate.

Further Metabolism: The glutathione conjugate can then enter the mercapturic acid pathway, undergoing sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid derivative, which is then excreted.

Below is an interactive data table summarizing the proposed key metabolites of this compound.

Metabolite Proposed Formation Pathway Chemical Formula Molecular Weight ( g/mol )
4-chlorophenyl isocyanateDecomposition of parent compoundC₇H₄ClNO153.57
S-(4-chlorophenylcarbamoyl)glutathioneConjugation of 4-chlorophenyl isocyanate with glutathioneC₁₇H₂₁ClN₄O₇S460.95
S-(4-chlorophenylcarbamoyl)cysteineHydrolysis of the glutathione conjugateC₁₀H₁₁ClN₂O₃S274.72
N-acetyl-S-(4-chlorophenylcarbamoyl)cysteine (Mercapturic acid)N-acetylation of the cysteine conjugateC₁₂H₁₃ClN₂O₄S316.76

Plasma Protein Binding Characteristics (In Vitro)

The binding of a compound to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic profile, influencing its distribution and availability to target tissues. The extent of this binding directly impacts the free drug fraction, which is the portion of the drug that is unbound and therefore pharmacologically active. Standard in vitro methods to determine these parameters are well-established in pharmaceutical research. However, specific studies detailing the extent of plasma protein binding or the free drug fraction for this compound could not be identified in a comprehensive search of available literature.

In Vitro Permeability Studies

The ability of a compound to pass through biological membranes is a key factor in its absorption and distribution. In vitro models are routinely used to predict a compound's in vivo permeability characteristics.

Passive Permeability Assays

Commonly used in vitro models to assess passive permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA), as well as cell-based assays using Caco-2 (human colorectal adenocarcinoma cells) and Madin-Darby Canine Kidney (MDCK) cells. nih.goviipseries.org These models provide insights into a compound's ability to be absorbed through the intestinal wall. nih.gov While these methods are standard in drug discovery and development, no specific data from such assays for this compound has been found.

Assessment of Efflux Transporter Interactions

Blood-Brain Barrier Permeability Potential in In Vitro Models

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is essential. nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov In vitro models of the BBB, often utilizing co-cultures of endothelial cells, pericytes, and astrocytes, are employed to predict a compound's potential to penetrate the brain. nih.govmdpi.com These models are crucial in the early stages of drug development for CNS-active agents. mdpi.com A search for studies evaluating the in vitro blood-brain barrier permeability of this compound yielded no specific results.

Cytochrome P450 (CYP) Interaction Studies (In Vitro)

Comprehensive in vitro studies are necessary to evaluate the interaction of a compound with CYP450 enzymes. These investigations are foundational for predicting how a substance will be metabolized and how it might affect the metabolism of other co-administered substances.

CYP450 Inhibition Profiling

CYP450 inhibition assays are designed to determine if a compound can block the metabolic activity of specific CYP enzymes. This is crucial as inhibition can lead to elevated plasma concentrations of other drugs metabolized by the same enzyme, potentially causing toxicity. These studies typically involve incubating the compound with human liver microsomes or recombinant CYP enzymes and measuring the inhibition of the metabolism of a known probe substrate. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

No publicly available data exists for the CYP450 inhibition profile of this compound.

CYP450 Reaction Phenotyping

Reaction phenotyping studies aim to identify which specific CYP450 enzymes are responsible for the metabolism of a compound. This is typically achieved through two primary methods: using a panel of recombinant human CYP enzymes to screen for metabolic activity or by using human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform. Understanding which enzymes metabolize a compound is vital for predicting the impact of genetic polymorphisms in those enzymes or the effects of co-administered inhibitors or inducers on the compound's clearance.

There are no published studies identifying the specific CYP450 isozymes involved in the metabolism of this compound.

CYP450 Induction Potential

CYP450 induction is the process by which a compound increases the expression of one or more CYP enzymes. This can accelerate the metabolism of other drugs, potentially reducing their efficacy. The potential for a compound to be an inducer is typically assessed in vitro using primary human hepatocytes. These cells are treated with the compound of interest, and the induction of specific CYP enzymes is measured at the mRNA level (via qRT-PCR) and/or at the level of enzyme activity.

No data are available in the public domain regarding the potential of this compound to induce cytochrome P450 enzymes.

Q & A

Basic Questions

Q. What are the critical steps in synthesizing N,N'-Bis(4-chlorophenyl)-N-nitrosourea, and how is purity validated?

  • Methodological Answer : Synthesis typically involves the condensation of 4-chlorophenyl isocyanate with a nitrosating agent (e.g., nitrous acid). Key steps include temperature control (<5°C) to prevent premature decomposition and rigorous purification via recrystallization. Purity is assessed using reversed-phase HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For nitrosoureas, stability-indicating assays are essential to detect degradation products like nitrosamine derivatives .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, oxidizers, and elevated temperatures, as decomposition can release toxic gases (e.g., HCl) . Regular stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is advised to monitor degradation kinetics.

Q. How is the compound’s lipophilicity quantified, and why is this parameter significant?

  • Methodological Answer : Lipophilicity (logP) is determined using shake-flask partitioning between octanol and water. High logP values (predicted >3.5) suggest enhanced membrane permeability, which correlates with bioavailability in biological systems. This property is critical for designing pharmacokinetic studies, particularly for blood-brain barrier penetration in neuro-oncology models .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-chlorophenyl substituents) influence the mechanism of action compared to alkylating nitrosoureas like BCNU?

  • Methodological Answer : Unlike BCNU (which uses chloroethyl groups for DNA cross-linking), the 4-chlorophenyl groups increase steric bulk and lipophilicity, potentially altering DNA adduct formation. Comparative studies should employ molecular docking simulations and in vitro alkylation assays (e.g., using plasmid DNA) to quantify cross-linking efficiency. Mass spectrometry can identify specific DNA adducts .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Contradictions may arise from differential expression of detoxifying enzymes (e.g., glutathione S-transferases). Use isogenic cell lines (wild-type vs. GST-knockout) to isolate metabolic contributions. Pre-treat cells with modulators like buthionine sulfoximine (GSH depletion) or liver S9 fractions to simulate metabolic activation. Dose-response curves under standardized oxygen tension (e.g., normoxia vs. hypoxia) can further clarify variability .

Q. How can glutathione-dependent denitrosation pathways be characterized for this compound?

  • Methodological Answer : Incubate the compound with liver cytosol fractions and measure nitrite release spectrophotometrically (Griess assay). Inhibitor studies (e.g., ethacrynic acid for GST inhibition) and LC-MS/MS analysis of metabolites can map enzymatic pathways. Compare kinetics to BCNU to assess structural influences on detoxification rates .

Q. What in vitro models best predict in vivo genotoxicity?

  • Methodological Answer : Combine the Comet assay (single-cell gel electrophoresis) for DNA strand breaks with γ-H2AX immunofluorescence to detect double-strand breaks. Validate findings in 3D tumor spheroids or organoids, which better replicate tissue-level metabolism and hypoxia-driven resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.